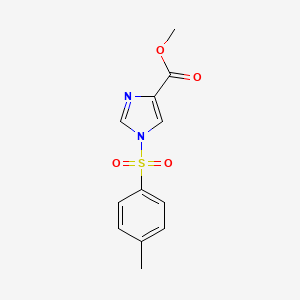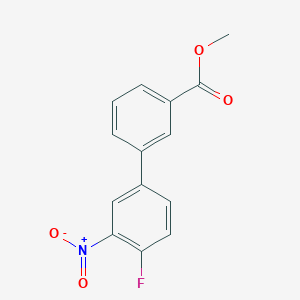
Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate is a compound that belongs to the class of amino acid derivatives. It features a thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and amino acids.
Coupling Reactions: The thiophene ring is introduced through coupling reactions, often using Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Esterification: The amino acid derivative is then esterified to form the methyl ester, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using palladium catalysts and boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenated thiophenes and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its bioactive thiophene moiety.
Material Science: The compound is explored for its electronic properties, making it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate involves its interaction with biological targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . The amino acid moiety allows it to participate in metabolic pathways, potentially leading to bioactive metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in medicinal chemistry.
2-Aminothiophene: A simpler thiophene derivative used in various chemical syntheses.
Thiophene-3-acetic acid: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate is unique due to its combination of a thiophene ring and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJOEVPJCMGKJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CSC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride](/img/structure/B7959466.png)
![Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate](/img/structure/B7959469.png)
![Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959486.png)
![Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate](/img/structure/B7959488.png)
![Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7959491.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(furan-2-YL)propanoate](/img/structure/B7959497.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1,3-thiazol-4-YL)propanoate](/img/structure/B7959500.png)

![Methyl 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-YL}ethoxy)acetate dihydrochloride](/img/structure/B7959533.png)





